2-Bromo-3-methoxypyridin-4-ol
Overview
Description
2-Bromo-3-methoxypyridin-4-ol is a brominated derivative of pyridine, featuring a methoxy group at the 3-position and a hydroxyl group at the 4-position
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxypyridin-4-ol typically involves the bromination of 3-methoxypyridin-4-ol. This can be achieved through electrophilic aromatic substitution reactions, where bromine is introduced in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methoxypyridin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 2-bromo-3-methoxypyridine-4-one.
Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Bromo-3-methoxypyridin-4-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate the effects of brominated pyridines on biological systems.
Industry: In the chemical industry, it can be utilized in the production of various chemicals and materials.
Comparison with Similar Compounds
2-Bromo-4-iodo-3-methoxypyridine
2-Bromo-5-methoxypyridine
2-Bromo-6-methoxypyridine
5-Bromo-2-iodo-3-methoxypyridine
5-Chloro-2-methoxypyridin-3-ol
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Properties
IUPAC Name |
2-bromo-3-methoxy-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-5-4(9)2-3-8-6(5)7/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXWIDZUNWGGBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=CC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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